molecular formula C11H19NO2 B13646702 Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate

Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B13646702
M. Wt: 197.27 g/mol
InChI Key: XRWOTBAFKAGTRM-UHFFFAOYSA-N
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Description

Overview of Tert-Butyl 7-Azabicyclo[2.2.1]heptane-7-carboxylate in Contemporary Organic Chemistry

This compound occupies a unique niche in synthetic organic chemistry due to its fused bicyclic architecture (Figure 1). The molecule consists of a seven-membered ring system containing one nitrogen atom, constrained in a bicyclo[2.2.1]heptane scaffold. This geometry imposes significant ring strain, with bond angles deviating from ideal tetrahedral geometry, thereby enhancing its reactivity in ring-opening and functionalization reactions.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
IUPAC Name tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Synonymous Identifiers CID 15240743, 152533-47-6

The BOC-protected amine (N-BOC group) serves dual roles: it prevents undesired nucleophilic reactions at the nitrogen center while allowing controlled deprotection under acidic conditions. This feature is exploited in multi-step syntheses, such as the enantiospecific preparation of epibatidine derivatives, where the bicyclic core provides stereochemical control during subsequent functionalizations.

Historical Context and Evolution of Azabicyclo[2.2.1]heptane Derivatives

The synthesis of azabicyclo[2.2.1]heptane derivatives traces back to late 20th-century efforts to mimic natural alkaloid frameworks. Early methodologies relied on intramolecular cyclizations of pyrrolidine precursors, but these often suffered from poor stereoselectivity. A breakthrough emerged in the 1990s with the adaptation of the Robinson tropinone synthesis for bicyclic systems, enabling the efficient construction of the 7-azabicyclo[2.2.1]heptane skeleton.

Notably, Pavri and Trudell (1997) developed a [4+2] cycloaddition strategy using N-acyliminium intermediates to access N-BOC-7-azabicyclo[2.2.1]heptan-2-ones. This method provided superior regiocontrol compared to earlier approaches and became foundational for synthesizing epibatidine analogs. Subsequent refinements introduced asymmetric catalysis, allowing access to enantiomerically pure intermediates critical for pharmacological studies.

Significance of Bicyclic Nitrogen Heterocycles in Academic Research

Bicyclic nitrogen heterocycles like 7-azabicyclo[2.2.1]heptane derivatives are prized for their ability to mimic transition states in enzymatic reactions and their conformational rigidity, which reduces entropy penalties during molecular recognition events. The this compound scaffold has been instrumental in:

  • Chiral Auxiliary Design : Its fixed chair-like conformation enables precise stereochemical outcomes in asymmetric alkylations.
  • Alkaloid Synthesis : Serves as a linchpin for constructing tropane-related alkaloids, including epibatidine and epiboxidine.
  • Material Science : The strained ring system participates in polymerization initiators for norbornene-based polymers.

Scope and Structure of the Research Article

This article systematically examines this compound through the lens of synthetic methodology, structural analysis, and applications. Section 2 explores synthetic routes, including multicomponent reactions and cycloadditions. Section 3 analyzes spectroscopic and crystallographic data, while Section 4 discusses its role in medicinal chemistry and catalysis. Contemporary challenges and future directions are addressed in the concluding remarks.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-6-8/h8-9H,4-7H2,1-3H3

InChI Key

XRWOTBAFKAGTRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC2

Origin of Product

United States

Preparation Methods

Base-Promoted Heterocyclization of Dibromocyclohexyl Carbamates

One prominent method involves the sodium hydride-promoted intramolecular cyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates in dimethylformamide (DMF) at room temperature. This approach was reported by researchers studying the synthesis of 7-azabicyclo[2.2.1]heptane derivatives as intermediates for epibatidine synthesis.

  • Key Reaction: Treatment of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF yields 2-bromo-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane with a 52% isolated yield.

  • Subsequent Step: A potassium tert-butoxide-promoted elimination of hydrogen bromide from this intermediate affords 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene in 78% yield, which is a crucial intermediate in total synthesis pathways.

  • Mechanistic Insight: The reaction outcome is influenced by the stereochemistry of the dibromocyclohexyl carbamate and the nature of the nitrogen protecting group. Sodium hydride facilitates the heterocyclization by deprotonating the carbamate nitrogen, enabling intramolecular nucleophilic substitution to form the bicyclic ring.

Step Reagents/Conditions Product Yield
1 NaH, DMF, room temperature 2-bromo-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane 52%
2 t-BuOK, elimination of HBr 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene 78%

Curtius Rearrangement-Based Route Starting from Tropinone

Another efficient and scalable synthetic route involves multiple steps starting from tropinone, a commercially available bicyclic ketone.

  • Step 1: Conversion of tropinone into phenyl 3-oxobicyclo[3.2.1]octane-8-carboxylate by reaction with phenyl chloroformate in an inert organic solvent with a weak inorganic base at temperatures ≥ 0°C.

  • Step 2: Transformation of the ketone intermediate into tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate using triphosgene, followed by hydrolysis and protection with di-tert-butyl dicarbonate ((BOC)2O).

  • Step 3: Halogenation of the ketone derivative to the corresponding chloro compound via silyl enol ether intermediate using trimethylsilyl chloride (TMS-Cl), diazabicycloundecene (DBU), and trichlorotriazinetrione (TCCA).

  • Step 4: Curtius rearrangement of the acyl azide intermediate generated by diphenylphosphoryl azide (DPPA) treatment, followed by trapping the isocyanate intermediate with benzyl alcohol to yield tert-butyl 2-[(benzyloxy)carbonyl]amino-7-azabicyclo[2.2.1]heptane-7-carboxylate.

  • Step 5: Final purification by crystallization and chiral chromatography, followed by hydrogenolysis to obtain the target this compound with high stereochemical purity.

  • Reaction Conditions Summary:

Step Reagents/Conditions Notes
1 Phenyl chloroformate, inert solvent, weak base, 0°C+ Isolation by antisolvent precipitation
2 Triphosgene, water, NaOH, (BOC)2O Protection of amino group
3 TMS-Cl, DBU, TCCA Halogenation via silyl enol ether intermediate
4 DPPA, toluene/xylene, 30-110°C, benzyl alcohol Curtius rearrangement and isocyanate trapping
5 Crystallization, chiral chromatography, hydrogenolysis Final purification and deprotection

This route is noted for its scalability, safety, and efficiency, providing a reliable supply of the key intermediate with controlled stereochemistry.

Alternative Synthetic Routes via Radical Cyclization and Double Alkylation

Other methods reported include:

  • Radical Cyclization: Synthesis of 7-azabicyclo[2.2.1]heptane derivatives through free radical cyclization of precursors derived from cyclohex-3-enecarboxylic acid, involving stereoselective bromination and sodium hydride-mediated intramolecular cyclization.

  • Double Alkylation: Preparation of non-chiral 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid analogues via double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate by 1-bromo-2-chloroethane.

These routes provide alternative strategies for constructing the bicyclic framework, though they may be less direct or lower yielding compared to the primary methods described.

Comparative Analysis of Preparation Methods

Method Starting Material(s) Key Steps Yield Range Advantages Limitations
Base-Promoted Heterocyclization Dibromocyclohexyl carbamates NaH-mediated cyclization, elimination 50-80% Mild conditions, direct formation of bicyclic ring Sensitive to stereochemistry, moderate yields
Curtius Rearrangement from Tropinone Tropinone Multi-step: protection, halogenation, Curtius rearrangement High (scalable) High stereochemical control, scalable, safe Multi-step, requires careful handling of azides
Radical Cyclization & Double Alkylation Cyclohex-3-enecarboxylic acid, pyrrolidine derivatives Radical cyclization, alkylation Moderate Access to diverse derivatives More complex, lower overall yield

Detailed Research Outcomes and Notes

  • The sodium hydride-promoted heterocyclization method is effective for cis-3,trans-4-dibromocyclohexyl carbamates but less so for other stereoisomers, where side reactions and byproducts such as benzooxazolones may form.

  • The Curtius rearrangement route provides a safer and more efficient scale-up process, enabling the preparation of enantiomerically pure this compound with high chemical and stereochemical purity, suitable for pharmaceutical applications.

  • Mechanistic studies including density functional theory (DFT) calculations support the understanding of reaction pathways and stereochemical outcomes in the base-promoted heterocyclization approach.

  • The use of protecting groups such as tert-butoxycarbonyl (BOC) is critical in controlling reactivity and facilitating purification steps.

Summary Table of Key Reaction Parameters

Parameter Base-Promoted Heterocyclization Curtius Rearrangement Route
Base Sodium hydride (NaH) Diphenylphosphoryl azide (DPPA)
Solvent Dimethylformamide (DMF) Toluene or xylene
Temperature Range Room temperature 30°C to 110°C
Protecting Group tert-Butoxycarbonyl (BOC) tert-Butoxycarbonyl (BOC)
Key Intermediate Dibromocyclohexyl carbamate Acyl azide intermediate
Yield 50-80% High, scalable
Stereochemical Control Moderate, structure-dependent High, enantiomerically pure
Scalability Moderate High

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in various chemical reactions .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it a valuable tool in biochemical assays .

Medicine: Its bicyclic structure is similar to that of many bioactive molecules, making it a useful scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The bicyclic structure allows for specific interactions with target molecules, leading to changes in their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Features

Compound Name Key Structural Modifications Functional Implications
Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate Boc-protected bridgehead nitrogen Enhanced stability under acidic/basic conditions
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid Carboxylic acid at C1 Proline analogue for peptide backbone rigidification
exo-2-Chloro-7-azabicyclo[2.2.1]heptane Chlorine substituent at C2 Lower rotational barrier (~1.2 kcal/mol reduction vs. acetylated analogs)
N-Acetyl-7-azabicyclo[2.2.1]heptane Acetyl group at nitrogen Reduced amide bond rotational barrier
2-Keto-7-azabicyclo[2.2.1]heptane derivatives Ketone at C2 Precursors for glutamate analogues via SmI₂ reduction

Key Observations :

  • The bicyclic framework imposes significant pyramidalization on the nitrogen atom, altering bond angles by up to 7° compared to proline .
  • Substituents at C2 (e.g., Cl, keto groups) modulate electronic and steric properties, enabling tailored reactivity .

Comparative Reactivity and Stability Profiles

Hydrolysis Resistance

  • Base-Catalyzed Hydrolysis: The 7-azabicyclo[2.2.1]heptane amide system exhibits unexpected resistance to base-catalyzed hydrolysis, with kinetic studies showing ~100-fold lower reactivity than monocyclic benzamides. Theoretical calculations attribute this to strain-induced destabilization of the tetrahedral intermediate .
  • Acid Stability : The Boc group is selectively cleavable under acidic conditions without disrupting the bicyclic amide linkage, enabling orthogonal deprotection strategies .

Photostability in Dyes

  • The 7-azabicyclo[2.2.1]heptyl moiety in sulforhodamine dyes (e.g., 221SR) enhances photostability and quantum yields (Φ = 0.95 vs. 0.65 for tetramethylsulforhodamine) due to reduced electron donor group flexibility .

Peptidomimetics and Drug Design

  • The compound’s rigidity improves binding affinity to nicotinic acetylcholine receptors (nAChRs), as seen in epibatidine analogs .
  • Glutamic acid analogues target neurotransmitter pathways with enhanced metabolic stability .

Fluorescent Probes

  • Derivatives like 221SR are superior to traditional dyes in high-temperature imaging and photostability .

Catalysis and Material Science

  • Gold(I)-dithiocarbamate complexes with 7-azabicyclo[2.2.1]heptane ligands show unique coordination chemistry for catalytic applications .

Biological Activity

Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C12_{12}H19_{19}NO3_3
  • SMILES Notation : CC(C)(C)OC(=O)N1C2CCC1(CC2)C=O
  • InChI Key : VXQSWSMWTQIFRD-UHFFFAOYSA-N

The compound features a unique azabicyclo structure that contributes to its biological activity, particularly in terms of receptor binding and modulation.

This compound acts primarily as a ligand for various receptors, including cholinergic receptors, which are crucial in neurotransmission and other physiological processes. The compound's ability to interact with these receptors suggests potential applications in treating neurological disorders.

Potential Biological Effects:

  • Cholinergic Activity : The compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Antiviral Properties : Preliminary studies indicate that derivatives of azabicyclo compounds can inhibit viral replication.
  • Anticancer Activity : Research has shown that certain azabicyclo derivatives can induce apoptosis in cancer cells.

Case Studies and Experimental Evidence

  • Sigma Receptor Binding :
    A study demonstrated that N-substituted 7-azabicyclo[2.2.1]heptanes exhibited selective binding to sigma-2 receptors, indicating their potential as therapeutic agents for psychiatric disorders .
  • Synthesis and Biological Evaluation :
    Various synthetic routes have been explored to create analogs of this compound, which were subsequently evaluated for their biological activities. The results indicated significant variations in receptor affinity based on structural modifications .
  • In Vitro Studies :
    In vitro assays have shown that certain derivatives can effectively inhibit the growth of cancer cell lines by triggering apoptotic pathways .

Data Table of Biological Activities

Compound NameBiological ActivityReference
This compoundCholinergic receptor modulation
N-substituted 7-azabicyclo[2.2.1]heptanesSigma receptor binding
Azabicyclo derivativesAntiviral activity
Azabicyclo analogsInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate and its derivatives?

  • The synthesis typically involves multistep sequences starting from cyclohexene derivatives. A common method includes:

  • Curtius rearrangement of cyclohex-3-enecarboxylic acid to generate intermediates.
  • Stereoselective bromination (e.g., using N-bromosuccinimide) to install substituents on the bicyclic core.
  • Intramolecular cyclization under basic conditions (e.g., NaH in THF) to form the bicyclic structure .
  • Final tert-butyl carbamate protection using Boc anhydride in the presence of a base .
    • Characterization relies on NMR, IR, and mass spectrometry to confirm regiochemistry and stereochemistry .

Q. What are the key functional groups influencing the compound’s reactivity in medicinal chemistry?

  • The tert-butyl carbamate group provides steric protection for the amine, enabling selective deprotection under acidic conditions (e.g., TFA) .
  • The bicyclic scaffold imposes conformational constraints, enhancing binding affinity to biological targets like nicotinic acetylcholine receptors (nAChRs) .
  • Substitution at C-2 (e.g., bromo, chloro, or amino groups) modulates electronic and steric properties, enabling further derivatization via cross-coupling or nucleophilic substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported rotational barriers for bicyclic amide derivatives?

  • Solid-state vs. solution dynamics : X-ray crystallography reveals nitrogen pyramidalization in solid-state amides (e.g., N-benzoyl derivatives), while solution-phase NMR shows reduced rotational barriers due to dynamic effects .
  • Hammett analysis correlates substituent electronic effects (σ⁺) with rotational barriers, confirming electron-withdrawing groups stabilize planar transition states .
  • DFT calculations model delocalization effects between the n(N) orbital and carbonyl π-system, providing theoretical validation of experimental barriers .

Q. What strategies optimize stereochemical control during bicyclic core synthesis?

  • Chiral auxiliaries : Use of L-serine-derived intermediates enables enantioselective synthesis of glutamic acid analogues .
  • Radical cyclization : SmI₂-mediated reduction of α,β-unsaturated esters ensures exo-face selectivity, critical for generating bioactive diastereomers .
  • Chromatographic resolution : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers post-synthesis .

Q. How can intramolecular free radical reactions be leveraged to synthesize constrained epibatidine analogues?

  • Precursor design : Install radical acceptors (e.g., alkenes) at C-7 and leaving groups (e.g., bromine) at C-2 to enable cyclization .
  • Reaction conditions : Use Bu₃SnH/AIBN to generate 7-azabicyclo[2.2.1]hept-2-yl radicals, which undergo 5-exo-trig cyclization to form fused rings .
  • Case study : Synthesis of neuroactive compounds via radical addition to pyridine derivatives achieves sub-nM affinity for nAChRs .

Q. What methodologies reconcile discrepancies in reported yields for bicyclic amine syntheses?

  • Catalyst screening : Platinum oxide vs. palladium catalysts in hydrogenation steps significantly impact yields (e.g., 36% vs. <1% in early routes) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cyclization .
  • Scale-dependent effects : Microwaves or flow chemistry enhance reproducibility in large-scale bromination and Curtius reactions .

Q. How do structural modifications impact biological activity in SAR studies?

  • Comparative analysis :

DerivativeModificationBioactivity
Nitroso N-NO groupReduced nAChR affinity due to steric clash
Benzoyl Aromatic acylEnhanced fluorescence in rhodamine dyes (Φ = 0.95)
Chloro C-2 halogenImproved analgesic potency in murine models
  • Computational docking : MD simulations predict binding poses in nAChR ligand-binding domains, guiding rational design .

Methodological Notes

  • Contradiction handling : Cross-validate synthetic yields using independent techniques (e.g., GC-MS for purity, elemental analysis for stoichiometry) .
  • Advanced characterization : Use VT-NMR to study nitrogen inversion dynamics (ΔG‡ ≈ 13–14 kcal/mol for methyl derivatives) .

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